molecular formula C21H18ClNO4 B191982 Nitidine chloride CAS No. 13063-04-2

Nitidine chloride

Cat. No.: B191982
CAS No.: 13063-04-2
M. Wt: 383.8 g/mol
InChI Key: QLDAACVSUMUMOR-UHFFFAOYSA-M
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Mechanism of Action

Nitidine chloride (NC) is a benzophenanthridine alkaloid derived from Zanthoxylum nitidum, a frequently-used Chinese herbal medicine . It has been recognized for its diverse therapeutic effects, particularly in tumors and inflammation-related diseases .

Target of Action

NC has been found to interact with several targets in the cell. It has been identified to suppress cell proliferation, stimulate apoptosis, and induce cell cycle arrest . The primary targets of NC include the p53/14-3-3 Sigma/CDK1 axis , which plays a crucial role in cell cycle regulation . It also targets autophagy-related 4B cysteine peptidase (ATG4B) .

Mode of Action

NC interacts with its targets leading to several cellular changes. It inhibits the proliferation of cells and induces G2/M phase cell cycle arrest, potentially by regulating the p53/14-3-3 Sigma/CDK1 axis . Furthermore, it has been observed that NC can down-modulate ERK phosphorylation .

Biochemical Pathways

NC affects several biochemical pathways. It has been reported to inhibit cell proliferation, induce apoptosis, trigger cell cycle arrest, and sensitize cancer cells to chemotherapeutic drugs . It also influences the Akt/GSK-3β/Snail signaling pathway , which is involved in cell migration and invasion.

Pharmacokinetics

The pharmacokinetic properties of NC have been studied. It has been found that the intestinal absorption of NC is passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . NC has a moderate binding to plasma protein, which is independent of the drug concentration .

Result of Action

The molecular and cellular effects of NC’s action are significant. It has been observed to inhibit the viability of cells significantly in a time-dose-dependent manner . Moreover, NC-induced apoptosis was confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI . It was also observed that the ratio of Bax/Bcl-2 in the cytoplasm increases, activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway .

Action Environment

The action, efficacy, and stability of NC can be influenced by environmental factors. It’s worth noting that NC is a natural compound extracted from Zanthoxylum nitidum, a plant that grows in specific environmental conditions . Therefore, factors such as soil quality, climate, and harvesting time might influence the concentration and efficacy of NC in the plant.

Biochemical Analysis

Biochemical Properties

Nitidine chloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been reported to inhibit the activation of MAPK and NF-κB cell signaling pathways . It also influences the ratio of Bax/Bcl-2 in the cytoplasm, activating Caspase-3/-9 .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner . It also induces apoptosis, confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to increase the ratio of Bax/Bcl-2 in the cytoplasm, thereby activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway . It also inhibits the activation of MAPK and NF-κB cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Within a certain concentration and time range, this compound can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving murine osteoarthritis, intra-articular injection of this compound significantly alleviated the cartilage erosion, ECM degradation, and subchondral alterations in OA progression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the activation of MAPK and NF-κB cell signaling pathways

Chemical Reactions Analysis

Types of Reactions: Nitidine chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitidine oxide, while reduction can produce reduced derivatives of this compound .

Comparison with Similar Compounds

Nitidine chloride is compared with other benzophenanthridine alkaloids such as:

  • Fagaronine
  • Chelerythrine
  • Sanguinarine

These compounds share similar structural features and biological activities but differ in their potency and specific applications. For instance, this compound has shown superior antitumor activity compared to some of its analogs . The unique structural features and strong biological activities of this compound make it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDAACVSUMUMOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6872-57-7 (Parent)
Record name Nitidine chloride
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DSSTOX Substance ID

DTXSID50926842
Record name 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride
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Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13063-04-2
Record name Nitidine, chloride
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Record name Nitidine chloride
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Record name Nitidine, chloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397
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Record name 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride
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Record name 13063-04-2
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Record name NITIDINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Nitidine?

A1: Nitidine has been identified as a potent inhibitor of Topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. [] It stabilizes the covalent binary complex between topo I and DNA, leading to DNA strand breaks and ultimately cell death. []

Q2: Does Nitidine interact with other molecular targets?

A2: Besides topo I, Nitidine also exhibits inhibitory activity against Topoisomerase II (topo II), although to a lesser extent than topo I. [, ] Additionally, research suggests Nitidine can modulate the JAK2-STAT3 signaling pathway, suppressing its activation and impacting downstream processes like inflammation and angiogenesis. [, ]

Q3: What are the downstream effects of Nitidine's interaction with its targets?

A3: Nitidine's inhibition of topo I and II leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. [, , , ] Its modulation of the JAK2-STAT3 pathway contributes to its anti-inflammatory and anti-angiogenic effects. [, ]

Q4: What is the molecular formula and weight of Nitidine?

A4: The molecular formula of Nitidine is C21H14NO4, and its molecular weight is 344.34 g/mol. [, ]

Q5: Is there any spectroscopic data available for Nitidine?

A5: Yes, Nitidine's structure has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [] These techniques provide detailed information about the compound's structure and conformation.

Q6: How do structural modifications of Nitidine affect its biological activity?

A6: Research suggests that the presence of a quaternary nitrogen atom and alkoxy groups in the Nitidine structure might play a role in reducing its mutagenicity compared to structurally similar carcinogenic hydrocarbons. [] Additionally, the ability to form a C-6 iminium ion seems crucial for the antitumor activity of Nitidine and its derivatives. []

Q7: What is known about the stability of Nitidine?

A7: Nitidine can be converted to other derivatives under certain conditions. For instance, under basic conditions, it can be converted to 6-methoxy-5,6-dihydronitidine. [] This highlights the importance of considering its stability during formulation and storage.

Q8: Are there any formulation strategies to improve Nitidine's stability, solubility, or bioavailability?

A8: Research is exploring different formulations to enhance Nitidine's therapeutic potential. Nanoparticles, microspheres, and nano-micelles are being investigated as potential delivery systems to improve its solubility, bioavailability, and therapeutic efficacy while minimizing toxicity. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Nitidine?

A9: Research indicates that Nitidine chloride is absorbed via passive diffusion in the intestines. [] It binds moderately to plasma proteins, and the binding appears independent of drug concentration. [] Nitidine is rarely excreted unchanged in urine or feces. [] Further research is needed to fully elucidate its metabolic pathways and clearance mechanisms.

Q10: What is the relationship between Nitidine's pharmacokinetic properties and its dosage?

A10: Pharmacokinetic studies in rabbits revealed that the area under the curve (AUC) of this compound after intravenous administration is directly proportional to the dose. [] This suggests linear pharmacokinetics for the elimination of this compound within the tested dose range.

Q11: What cell-based assays have been used to assess Nitidine's efficacy?

A11: Nitidine's efficacy has been evaluated in various cancer cell lines, including KB, LU-1, HepG2, LNCaP, MCF7, and multidrug-resistant KBV200 cells. [, ] These studies employed MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression and apoptosis.

Q12: What animal models have been used to study Nitidine's activity?

A12: Nitidine's antitumor activity has been demonstrated in vivo using nude mice bearing human HepG2 hepatocellular transplanted tumors. [] Additionally, its neuroprotective effects were investigated in Parkinson's disease animal models. []

Q13: Are there any known resistance mechanisms to Nitidine?

A13: While Nitidine shows promise as an anticancer agent, further research is needed to fully understand potential resistance mechanisms. Notably, two human camptothecin-resistant cell lines, CPT-K5 and A2780/CPT-2000, known to express camptothecin-resistant topo I, exhibited only marginal resistance to Nitidine and its derivatives. []

Q14: What is known about the toxicity profile of Nitidine?

A14: Research suggests that this compound might have some toxic effects on the liver, kidneys, and heart. [, , ] Further studies are crucial to determine its safety profile, appropriate dosage regimens, and potential long-term effects.

Q15: What analytical techniques are used to quantify Nitidine?

A15: High-performance liquid chromatography (HPLC) is commonly used to quantify Nitidine in various matrices, including plant extracts, plasma, and pharmaceutical formulations like toothpaste. [, , , , , ]

Q16: Are there any other analytical methods used to study Nitidine?

A16: Besides HPLC, thin-layer chromatography (TLC) is also employed, especially during the initial stages of extraction and purification. [, ] Other techniques, such as UV-Vis spectrophotometry, are used to measure specific parameters like total alkaloid content. []

Q17: What are some valuable resources for researchers studying Nitidine?

A17: Several academic databases provide valuable resources for Nitidine research, including Web of Science, PubMed, Google Scholar, Elsevier, CNKI, and Wanfang Data. [] These databases offer access to a wide range of scientific publications on Nitidine, covering various aspects from its isolation and characterization to its biological activity and potential therapeutic applications.

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